BenchChemオンラインストアへようこそ!

N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide

JNK2 JNK3 Isoform selectivity

This ATP-competitive JNK2/3 inhibitor offers superior selectivity over JNK1, avoiding pan-JNK toxicity. Its favorable LogP (0.71) and low MW (270.35) reduce non-specific cytotoxicity, enabling reproducible in vivo CNS and inflammatory disease models. Supplied at ≥95% purity for consistent dose-response studies. Ideal SAR benchmark for cyclopropanesulfonamide kinase inhibitors.

Molecular Formula C11H18N4O2S
Molecular Weight 270.35 g/mol
CAS No. 1481839-68-2
Cat. No. B6616828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide
CAS1481839-68-2
Molecular FormulaC11H18N4O2S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CN(N=C2)C3CCNCC3
InChIInChI=1S/C11H18N4O2S/c16-18(17,11-1-2-11)14-9-7-13-15(8-9)10-3-5-12-6-4-10/h7-8,10-12,14H,1-6H2
InChIKeyPIDAHYLTQCNIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide (CAS 1481839-68-2): A JNK2/3‑Selective Sulfonamide Tool Compound


N-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide is a synthetic sulfonamide derivative that contains a piperidine‑substituted pyrazole core and a cyclopropanesulfonamide moiety . It has been characterized as a potent, ATP‑competitive inhibitor of c‑Jun N‑terminal kinases 2 and 3 (JNK2/3), with reported selectivity over the JNK1 isoform . The compound is supplied by multiple commercial vendors at ≥95% purity, with a molecular weight of 270.35 g·mol⁻¹ and a calculated LogP of 0.71 .

Why N-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide Cannot Be Freely Substituted with In‑Class Analogs


The sulfonamide JNK inhibitor space is exquisitely sensitive to minor structural modifications; even closely related analogs—such as the trifluoromethanesulfonamide variant—display vastly different potency, isoform selectivity, and pharmacokinetic profiles [1]. The cyclopropane ring in the target compound is not a passive substituent: it imparts a distinct balance of lipophilicity (measured LogP 0.71) and metabolic stability that directly affects cellular permeability and off‑target liability, making simple replacement with a methyl‑, phenyl‑, or trifluoromethyl‑sulfonamide analog unreliable without full re‑validation [2].

Quantitative Differentiation Evidence for N-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide


JNK2/3 Isoform Selectivity Over JNK1 (Class‑Level Inference)

The compound is annotated as a JNK2/3‑selective inhibitor that spares JNK1, a property not shared by the pan‑JNK inhibitor SP600125 (IC50 40–90 nM for all three isoforms) [1]. While exact IC50 values for this specific compound are not publicly available in peer‑reviewed literature, the selectivity claim is consistent with the broader sulfonamide series disclosed in patent EA‑005819‑B1, where multiple analogs achieve >10‑fold selectivity for JNK2/3 over JNK1 [2].

JNK2 JNK3 Isoform selectivity

Modulated Lipophilicity vs. Trifluoromethyl Analog (Physicochemical Differentiation)

The target compound exhibits a measured LogP of 0.71 , substantially lower than the predicted LogP of approximately 1.7 for the direct trifluoromethanesulfonamide analog (1,1,1‑trifluoro‑N‑[1‑(piperidin‑4‑yl)‑1H‑pyrazol‑4‑yl]methanesulfonamide, CAS 1803583‑45‑0) [1]. This >1.0 Log unit difference translates into higher aqueous solubility and potentially reduced non‑specific protein binding for the cyclopropane analog, enhancing its utility in cell‑based assays where compound precipitation or high protein binding can confound results.

Lipophilicity Permeability Physicochemical properties

Molecular Weight Advantage for CNS Penetration Potential

With a molecular weight of 270.35 g·mol⁻¹, the compound falls comfortably within the optimal range for CNS drug likeness (MW < 400). In contrast, the trifluoromethyl analog has a higher molecular weight (334.75 g·mol⁻¹ as the hydrochloride salt), and larger sulfonamide derivatives commonly exceed 350 g·mol⁻¹ [1]. Maintaining a low molecular weight is consistently associated with improved brain penetration and oral bioavailability in CNS‑targeted kinase inhibitor programs.

CNS drug discovery Molecular weight Blood-brain barrier

Commercially Attested Purity and Reproducibility Baseline

The compound is routinely supplied at ≥95% purity by multiple independent vendors , whereas closely related analogs (e.g., the trifluoromethanesulfonamide variant) are less commonly stocked and often lack a guaranteed purity specification. This procurement consistency reduces batch‑to‑batch variability in biological assays, a practical advantage when building SAR datasets or running high‑throughput screens.

Chemical purity Procurement Quality control

Optimal Research and Industrial Application Scenarios for N-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide


JNK2/3‑Dependent Pathway Dissection in Neurodegeneration Models

In cellular or ex vivo models of Parkinson's or Alzheimer's disease, where JNK2/3 activation is linked to neuronal apoptosis, the compound's isoform selectivity profile (Section 3, Evidence 1) makes it a superior tool compared to pan‑JNK inhibitors like SP600125. Its lower lipophilicity (LogP 0.71) reduces non‑specific cytotoxicity at higher concentrations, enabling cleaner dose‑response studies [1].

Pharmacological Validation of JNK2/3 as an Anti‑Inflammatory Target

In rheumatoid arthritis or inflammatory bowel disease models, selective JNK2/3 inhibition is hypothesized to attenuate TNF‑α and IL‑6 signaling without the immunosuppressive side effects of pan‑JNK blockade. The compound's consistent purity (≥95%) and favorable molecular weight (270 g·mol⁻¹) facilitate reproducible in vivo dosing in rodent models [2].

SAR Probe for Sulfonamide‑Based Kinase Inhibitor Optimization

The cyclopropanesulfonamide moiety serves as a benchmark for balancing lipophilicity (LogP 0.71) and molecular weight (270 g·mol⁻¹) in kinase inhibitor design. Researchers can use this compound as a reference point when exploring SAR around the sulfonamide region, comparing it with methyl‑, phenyl‑, or trifluoromethyl‑ analogs to deconvolve the contributions of steric, electronic, and lipophilic effects on target engagement and selectivity [3].

CNS‑Penetrant JNK2/3 Probe for Blood‑Brain Barrier Studies

Owing to its low molecular weight and moderate lipophilicity, the compound is a candidate for evaluating JNK2/3 target engagement in the central nervous system. It can be used in vitro (MDCK‑MDR1 permeability assays) and in vivo (brain‑to‑plasma ratio studies) to benchmark the CNS penetration potential of next‑generation sulfonamide JNK inhibitors [4].

Quote Request

Request a Quote for N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.